molecular formula C15H20N4O B2614725 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide CAS No. 2034617-70-2

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide

Cat. No.: B2614725
CAS No.: 2034617-70-2
M. Wt: 272.352
InChI Key: WFFAXUPDOYFJGF-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, containing three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that pyrazole and pyridine derivatives, including structures similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide, exhibit promising antimicrobial and antifungal properties. For instance, pyrazolopyridine derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains, showing moderate to good efficacy. Moreover, the antifungal activities of certain pyrazole-4-carboxamide derivatives against phytopathogenic fungi have been explored, revealing that some compounds exhibited notable antifungal effects, which were comparable or superior to commercial fungicides like carboxin and boscalid (Wu et al., 2012). These studies underscore the potential of this compound and related compounds in developing new antimicrobial and antifungal agents.

Synthesis and Chemical Properties

The versatility of pyrazole and pyridine cores in heterocyclic chemistry has been extensively studied, with numerous synthetic strategies developed for constructing pyrazolopyrimidine and pyridine derivatives. These compounds serve as key intermediates in organic synthesis, offering a wide range of chemical properties for further functionalization and application in medicinal chemistry. The synthesis of pyrazolopyridine derivatives, including the exploration of their luminescence properties and interactions with biological molecules like bovine serum albumin (BSA), highlights the multifaceted applications of these heterocycles in scientific research (Tang et al., 2011).

Biological Evaluation and Potential Therapeutic Uses

The biological evaluation of pyrazolopyrimidines and pyrazolopyridines extends beyond antimicrobial and antifungal activities, including their potential as anticancer and anti-inflammatory agents. Novel synthetic routes have been developed to produce a wide array of derivatives, which are then screened for various biological activities. For example, novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities, suggesting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016). These findings underscore the therapeutic potential of compounds like this compound, warranting further research into their mechanisms of action and potential applications in medicine.

Mechanism of Action

The mechanism of action of pyrazoles can vary depending on the specific compound and its targets. Some pyrazoles mediate proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways .

Safety and Hazards

The safety and hazards associated with pyrazoles can vary depending on the specific compound. Some pyrazoles have been associated with unwanted side effects due to lack of selectivity for certain receptors .

Properties

IUPAC Name

2,2-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-11-5-6-12(16-9-11)13-7-8-18-19(13)4/h5-9H,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFAXUPDOYFJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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